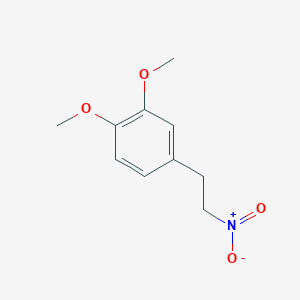

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Übersicht

Beschreibung

1,2-Dimethoxy-4-(2-nitroethyl)benzene is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-Dimethoxy-4-(2-nitroethyl)benzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the production of pharmaceuticals and specialty chemicals. For instance, it has been employed in the synthesis of novel compounds with potential therapeutic effects.

Biological Studies

The compound's nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This property makes it useful in studying enzyme interactions and metabolic pathways. Research has indicated that compounds with similar structures exhibit activity against certain enzymes, which could be harnessed for drug development.

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its application extends to the formulation of flavoring agents in animal feed, where aromatic ethers play a significant role in enhancing palatability.

Optoelectronics

The compound is also explored within the field of optoelectronics. Its structural analogs have been found to exhibit properties suitable for organic light-emitting diodes (OLEDs) and chemical sensors. These applications leverage the compound's ability to undergo fluorescence and other photophysical processes .

Case Studies and Data Tables

In another investigation, researchers explored the optical properties of this compound derivatives for use in OLEDs. The study found that specific substitutions led to significant improvements in emission efficiency.

| Parameter | Measurement |

|---|---|

| Emission Peak | 525 nm |

| Quantum Efficiency | 20% |

| Stability (Thermal) | Up to 150 °C |

Eigenschaften

CAS-Nummer |

70360-83-7 |

|---|---|

Molekularformel |

C10H13NO4 |

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

1,2-dimethoxy-4-(2-nitroethyl)benzene |

InChI |

InChI=1S/C10H13NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3 |

InChI-Schlüssel |

OOFXLZSSEQKLRE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.